molecular formula C11H9ClO3 B1454094 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1339431-13-8

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No. B1454094
M. Wt: 224.64 g/mol
InChI Key: UBHNXRMPZIWOIC-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

  • Synthesis of Boc-Protected 1-(3-Oxocycloalkyl) Ureas

    • Sun et al. (2014) demonstrated the conversion of 1-(3-Oxocyclobutyl) carboxylic acid to N-Boc-protected 1-(3-oxocyclobutyl) urea, a crucial intermediate for creating agonists of metabotropic glutamate receptor 5. This process involves a nucleophilic addition to the isocyanate intermediate and is applicable to other 1-(3-oxocycloalkyl) carboxylic acids but not linear γ-keto carboxylic acids (Sun et al., 2014).
  • Photochemistry of Chloro-Substituted Carboxylic Acids

    • Research by Brune et al. (1994) focused on the photochemical reactivity of chloro-substituted trans-stilbene-4-carboxylic-acids in the crystalline phase. They found that most of these compounds dimerize on excitation via stereospecific cycloaddition to the substituted cyclobutane system, while some remain photochemically inert (Brune et al., 1994).
  • Synthesis of Cyclobutanecarboxylic Acids

    • Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, revealing differences in pKa values and interactions with fluorine atoms (Chernykh et al., 2016).
  • Oxidative Degradation Studies

    • Ding et al. (2017) used surface carboxylated Cu0/Fe3O4 nanocomposites for the oxidative degradation of chlorophenols, demonstrating efficient and selective catalysts in a wide pH range (Ding et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. It could be developing new synthetic routes, finding new reactions, or discovering new biological activities.


properties

IUPAC Name

1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHNXRMPZIWOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 2
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 3
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 4
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 5
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 6
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

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